molecular formula C3H7NO2 B1339985 DL-Alanine-3,3,3-d3 CAS No. 53795-94-1

DL-Alanine-3,3,3-d3

Cat. No. B1339985
CAS RN: 53795-94-1
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-FIBGUPNXSA-N
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Description

DL-Alanine-3,3,3-d3, also known as deuterated alanine, is an isotopically labeled compound . It has a linear formula of CD3CH(NH2)CO2H . The molecular weight is 92.11 .


Molecular Structure Analysis

The molecular structure of DL-Alanine-3,3,3-d3 is represented by the formula CD3CH(NH2)CO2H . It has a molecular weight of 92.11 .


Physical And Chemical Properties Analysis

DL-Alanine-3,3,3-d3 is a solid substance . It has a melting point of 289 °C . .

Scientific Research Applications

Stable Isotope Labeling

DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Metabolic Studies

DL-Alanine-3,3,3-d3 plays a key role in the glucose-alanine cycle between tissues and liver . This makes it valuable for metabolic studies, particularly those investigating the role of the glucose-alanine cycle in various physiological and pathological conditions.

Nanoparticle Production

DL-Alanine-3,3,3-d3 can be used as a reducing and a capping agent in the production of nanoparticles . This application is particularly relevant in the field of nanotechnology, where control over the size and shape of nanoparticles is crucial.

Transition Metals Chelation Research

DL-Alanine-3,3,3-d3 can be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) . This can be useful in studying the interactions between these metals and various biological systems.

Sweetener Research

DL-Alanine-3,3,3-d3, a sweetener, is classed together with glycine, and sodium saccharin . It can be used in research related to taste perception and the development of new sweeteners.

Chiral Metabolomics

DL-Alanine-3,3,3-d3 can be used in chiral metabolomics, a field that involves the study of chiral molecules in metabolism . This can provide insights into the role of chirality in biological systems.

Mechanism of Action

Target of Action

DL-Alanine-3,3,3-d3 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an amino acid that plays a key role in various biochemical processes in the body. It is involved in protein synthesis and is a component of several important peptides and proteins.

Mode of Action

DL-Alanine-3,3,3-d3 interacts with its targets in a similar way to DL-AlanineThis can influence the rate of metabolic processes involving the molecule .

Biochemical Pathways

DL-Alanine-3,3,3-d3 is involved in the same biochemical pathways as DL-Alanine. One of the key roles of DL-Alanine is in the glucose-alanine cycle between tissues and the liver . In this cycle, alanine is transported to the liver from other tissues, carrying with it nitrogen in the form of an amino group. In the liver, the amino group is removed and converted into urea for excretion, while the remaining pyruvate molecule can be used in the process of gluconeogenesis to produce glucose .

properties

IUPAC Name

2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583939
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Alanine-3,3,3-d3

CAS RN

53795-94-1
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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